MRS 1523

Description

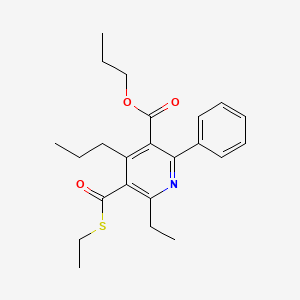

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSHFEVEROROSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017166 | |

| Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212329-37-8 | |

| Record name | Propyl 6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212329-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212329378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRS-1523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D9Q2QUU75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of MRS 1523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MRS 1523, a potent and selective antagonist of the A3 adenosine receptor (A3AR). It details its binding affinities, functional effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Function: Selective A3 Adenosine Receptor Antagonism

This compound functions as a competitive antagonist at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). By binding to this receptor, this compound blocks the physiological effects of adenosine and other A3AR agonists. This antagonism has been shown to have significant effects in various experimental models, including those for pain, ischemia, and inflammation.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of this compound.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

| Species | Receptor Subtype | Ki (nM) | Reference |

| Human | A3 | 18.9 | [1] |

| Human | A3 | 43.9 | [2] |

| Rat | A3 | 113 | [1] |

| Rat | A3 | 216 | [2] |

| Mouse | A3 | 349 | [2] |

Table 2: Selectivity of this compound at Rat Adenosine Receptors

| Receptor Subtype | Selectivity (fold vs. A3) | Reference |

| A1 | 140 | [1] |

| A2A | 18 | [1] |

Table 3: Functional Antagonism of this compound in Cell-Based Assays

| Assay Description | Cell Type | Agonist | This compound Concentration/Value | Effect | Reference |

| Inhibition of NECA-induced cell migration | Human Endothelial Progenitor Cells (hEPC) | NECA | 100 nM | 70% inhibition of migration | [1] |

| Inhibition of NECA-induced cell migration | Human Endothelial Progenitor Cells (hEPC) | NECA | Calculated Ki of 147 nM | Dose-response blockade | [1] |

| Antagonism of cordycepin-induced growth suppression | - | Cordycepin (60 µM) | 0.1-1 µM | Significant antagonism of cell number reduction | [1] |

Signaling Pathways

The A3 adenosine receptor, a member of the Gi/o family of GPCRs, initiates a cascade of intracellular signaling events upon activation. This compound, by blocking this initial step, prevents these downstream effects.

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments demonstrating the function of this compound are provided below.

Antihyperalgesic Effect via N-type Ca²⁺ Channel Blockade in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the methodology used to investigate the effect of this compound on N-type calcium channels and action potential firing in isolated rat DRG neurons.

a. DRG Neuron Isolation and Culture:

-

DRG are dissected from 3- to 4-week-old rats.

-

The ganglia are enzymatically dissociated using a combination of collagenase and dispase.

-

Neurons are plated on poly-L-lysine and laminin-coated glass coverslips.

-

Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

Experiments are typically performed within 24-48 hours of plating.

b. Electrophysiological Recordings (Whole-Cell Patch-Clamp):

-

Coverslips with adherent DRG neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The external solution contains (in mM): 140 Choline-Cl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal (pipette) solution contains (in mM): 120 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Tris, adjusted to pH 7.2.

-

Whole-cell recordings are made from small- to medium-sized DRG neurons.

-

N-type Ca²⁺ currents are evoked by depolarizing voltage steps.

-

To assess the effect of this compound, the compound is bath-applied at the desired concentration, and the inhibition of the adenosine-mediated reduction in N-type Ca²⁺ currents is measured.

-

For current-clamp recordings to measure action potential firing, a similar procedure is followed, but with a potassium-based internal solution.

Caption: Workflow for investigating this compound effects on DRG neurons.

Neuroprotective Effect in an In Vitro Model of Ischemia (Oxygen-Glucose Deprivation) in Hippocampal Slices

This protocol describes the methodology to assess the neuroprotective effects of this compound on synaptic transmission in rat hippocampal slices subjected to oxygen-glucose deprivation (OGD).

a. Hippocampal Slice Preparation:

-

Hippocampi are dissected from the brains of young adult rats in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before experiments.

b. Electrophysiological Recordings (Extracellular Field Potentials):

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSP responses is established for at least 20 minutes.

-

This compound (e.g., 100 nM) is bath-applied for a pre-incubation period.

-

Oxygen-glucose deprivation is induced by switching the perfusion to a glucose-free aCSF bubbled with 95% N₂/5% CO₂ for a defined period (e.g., 7 minutes).

-

After the OGD period, the perfusion is switched back to the standard oxygenated aCSF, and the recovery of the fEPSP is monitored.

-

The amplitude and slope of the fEPSP are measured throughout the experiment to quantify the degree of synaptic depression and recovery.

Caption: Workflow for assessing the neuroprotective effects of this compound in hippocampal slices.

References

In Vitro Applications of MRS 1523: A Technical Guide for Researchers

An in-depth exploration of the A3 adenosine receptor antagonist MRS 1523, detailing its in vitro characterization and application in cellular and electrophysiological studies. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), demonstrating significant utility in the in vitro investigation of purinergic signaling pathways. Its selectivity for the A3AR over other adenosine receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of this receptor in various cellular systems. This technical guide provides a comprehensive overview of in vitro studies utilizing this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro studies involving this compound.

Table 1: Receptor Binding Affinities of this compound

| Species | Receptor Subtype | Ki (nM) | Reference |

| Human | A3 | 18.9 | [1] |

| Rat | A1 | >10,000 | [1] |

| Rat | A2A | 2,050 | [1] |

| Rat | A3 | 113 | [1] |

Table 2: Functional In Vitro Effects of this compound

| Assay | Cell Line/Tissue | Agonist/Stimulus | This compound Concentration | Observed Effect | Reference |

| Cell Growth | B16-BL6 mouse melanoma | Cordycepin (30 µM) | 1 µM | Reversal of cordycepin-induced growth inhibition | [2] |

| Cell Migration | Human Endothelial Progenitor Cells | NECA (100 nM) | 100 nM | 70% inhibition of NECA-induced migration | [1] |

| Synaptic Transmission | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 100 nM | Protection against irreversible fEPSP depression | [3] |

| N-type Ca2+ Current | Rat Dorsal Root Ganglion (DRG) Neurons | Adenosine | 100 nM | 56% inhibition of adenosine-induced current reduction | [4] |

| Action Potential Firing | Rat Dorsal Root Ganglion (DRG) Neurons | Cl-IB-MECA (100 nM) | 100 nM | Prevention of agonist-induced reduction in firing | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments conducted with this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes the methodology used to determine the binding affinity (Ki) of this compound for adenosine receptors.

1. Membrane Preparation:

-

For rat A1 and A2A receptors, cerebral cortex and striatum tissues are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

For human and rat A3 receptors, membranes from CHO cells stably expressing the respective receptors are used.

-

Homogenates are centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a Bradford assay.

2. Binding Assay:

-

The assay is performed in a final volume of 200 µL containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase (2 IU/mL).

-

Membrane homogenates (50-100 µg protein) are incubated with a fixed concentration of a suitable radioligand ([3H]R-PIA for A1, [3H]CGS21680 for A2A, and [125I]AB-MECA for A3) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

-

The mixture is incubated at 25°C for 90 minutes.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

-

Filters are washed three times with 4 mL of ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

IC50 values are determined from competition curves using non-linear regression analysis.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Growth Inhibition Assay

This protocol details the method to assess the effect of this compound on cordycepin-induced growth inhibition in B16-BL6 mouse melanoma cells.[2]

1. Cell Culture:

-

B16-BL6 mouse melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

-

Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.

-

After 24 hours, the cells are pre-treated with 1 µM this compound for 30 minutes.

-

Subsequently, 30 µM cordycepin is added to the wells.

3. Cell Viability Assessment:

-

After 48 hours of incubation, cell viability is determined using an MTT assay.

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to untreated control cells.

Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the whole-cell patch-clamp technique used to study the effects of this compound on N-type Ca2+ currents and action potential firing in isolated rat DRG neurons.[4][5]

1. DRG Neuron Isolation and Culture:

-

Dorsal root ganglia are dissected from young rats (3-4 weeks old) and collected in ice-cold DMEM.

-

Ganglia are enzymatically dissociated using a combination of collagenase and dispase.

-

Dissociated neurons are plated on poly-L-lysine-coated glass coverslips and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 1-2 days before recording.

2. Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

The internal pipette solution for Ca2+ current recordings contains (in mM): 120 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH 7.2).

-

For current-clamp recordings of action potentials, the internal solution contains (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, and 0.3 GTP-Na (pH 7.2).

3. Voltage-Clamp Protocol for Ca2+ Currents:

-

Neurons are held at a holding potential of -80 mV.

-

Ca2+ currents are evoked by a depolarizing step to 0 mV for 200 ms.

-

The effect of adenosine (agonist) is measured, followed by co-application of this compound to assess its antagonistic effect.

4. Current-Clamp Protocol for Action Potential Firing:

-

Neurons are held at their resting membrane potential.

-

Action potentials are evoked by injecting depolarizing current steps of increasing amplitude.

-

The effect of an A3AR agonist (e.g., Cl-IB-MECA) on the number of evoked action potentials is recorded in the absence and presence of this compound.

5. Data Analysis:

-

The amplitude of the Ca2+ current is measured as the peak inward current.

-

The number of action potentials fired at each current step is counted.

-

Statistical analysis is performed to compare the effects of the agonist and antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with in vitro studies of this compound.

Caption: A3AR signaling pathway in cordycepin-treated melanoma cells.

Caption: Workflow for determining the binding affinity of this compound.

Caption: A3AR signaling in dorsal root ganglion neurons.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 receptor activation inhibits pronociceptive N-type Ca2+ currents and cell excitability in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptor activation inhibits pronociceptive N-type Ca2+ currents and cell excitability in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of MRS 1523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1523 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development of this compound.

Introduction

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is involved in diverse cellular processes, including inflammation, cell proliferation, and apoptosis. Its unique expression profile and signaling characteristics make it an attractive therapeutic target for a range of conditions. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of the A3AR and as a potential lead compound for drug development.

Mechanism of Action

This compound functions as a competitive antagonist at the A3 adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist adenosine and other A3AR agonists, thereby inhibiting the downstream signaling cascade. The A3AR is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. This compound prevents these agonist-induced effects.

Figure 1: Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

Pharmacological Data

The affinity and selectivity of this compound have been characterized across different species using radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for A3 Adenosine Receptors

| Species | Ki (nM) | Reference(s) |

| Human | 18.9 - 43.9 | [1][2][3][4] |

| Rat | 113 - 216 | [1][2][3][4] |

| Mouse | 349 | [4] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype (Rat) | Selectivity (fold vs. A3) | Reference(s) |

| A1 | 140 | [1][2][3] |

| A2A | 18 | [1][2][3] |

In Vitro and In Vivo Effects

Antihyperalgesic Effect

This compound has been shown to exert an antihyperalgesic effect by blocking N-type Ca2+ channels and inhibiting action potentials in isolated rat dorsal root ganglion (DRG) neurons.[1][2] In these neurons, the endogenous agonist adenosine reduces N-type Ca2+ currents, an effect that is significantly inhibited by this compound.[5]

Neuroprotection

In models of ischemia, this compound has demonstrated neuroprotective properties. Studies on hippocampal slices subjected to oxygen-glucose deprivation (OGD) have shown that this compound can protect against irreversible synaptic depression.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for the A3 adenosine receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the A3 adenosine receptor.

Materials:

-

Cell membranes expressing the A3 adenosine receptor (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the A3AR (e.g., [125I]I-AB-MECA).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a non-labeled A3AR agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a typical radioligand binding assay to determine the affinity of this compound.

cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at the A3AR.

Objective: To measure the ability of this compound to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cells expressing the A3 adenosine receptor.

-

A3AR agonist (e.g., NECA or Cl-IB-MECA).

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Culture: Plate A3AR-expressing cells in a suitable microplate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of an A3AR agonist (since A3AR is Gi-coupled, it inhibits adenylyl cyclase. Therefore, cells are typically co-stimulated with forskolin to induce a measurable cAMP level that can be inhibited by the agonist).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency in antagonizing the agonist effect.

Figure 3: Workflow for a cAMP accumulation assay to assess the functional antagonism of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor. Its favorable pharmacological profile makes it an indispensable tool for investigating the physiological and pathophysiological roles of the A3AR. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its therapeutic potential in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptor activation inhibits pronociceptive N-type Ca2+ currents and cell excitability in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brief, repeated, oxygen-glucose deprivation episodes protect neurotransmission from a longer ischemic episode in the in vitro hippocampus: role of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS 1523: A Comparative Analysis of its Selectivity for Human versus Rat A3 Adenosine Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS 1523, a potent antagonist of the A3 adenosine receptor (A3AR). A thorough understanding of the species-specific binding affinities of investigational compounds is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapeutics to the clinic. This document details the quantitative binding data of this compound for human and rat A3ARs, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The binding affinity of this compound for human and rat A3 adenosine receptors has been determined through competitive radioligand binding assays. The data clearly indicate a higher affinity of this compound for the human A3 receptor as compared to the rat ortholog.

| Compound | Receptor | Ki (nM) |

| This compound | Human A3 | 18.9[1][2] |

| This compound | Rat A3 | 113[1][2] |

Table 1: Binding Affinities (Ki) of this compound for Human and Rat A3 Adenosine Receptors. The Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[3] Upon activation by an agonist, the receptor initiates a cascade of intracellular signaling events. The Gi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The determination of the binding affinity of this compound for human and rat A3 adenosine receptors is typically performed using a competitive radioligand binding assay. The following is a generalized yet comprehensive protocol based on established methodologies.

Membrane Preparation

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human A3 adenosine receptor or the rat A3 adenosine receptor.[4]

-

Cell Harvest: Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[5]

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.[5]

-

Reaction Mixture: To each well, add the following components in a final volume of 200-250 µL:

-

Cell membranes (containing either human or rat A3 receptors).

-

A fixed concentration of a high-affinity radioligand for the A3 receptor, such as [125I]I-AB-MECA.[4]

-

Increasing concentrations of the unlabeled competitor compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[5]

-

Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a known A3 receptor ligand (e.g., IB-MECA) to block all specific binding.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

MRS 1523: A Technical Guide for Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MRS 1523, a pivotal research tool for investigating the pharmacology and function of adenosine receptors. We will explore its chemical properties, binding affinities, mechanism of action, and applications in various research fields, supplemented with detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a potent and highly selective competitive antagonist for the A3 adenosine receptor (A3AR).[1][2][3] Its chemical name is propyl 6-ethyl-5-(ethylthiocarbonyl)-2-phenyl-4-propylnicotinate.[4][5] Due to its high selectivity, particularly for the human A3 receptor, this compound has become an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor subtype.[1][4] It is widely used to confirm that a biological response to an adenosine agonist is specifically mediated by the A3 receptor, by demonstrating that the response can be blocked by this compound.[5][6]

Physicochemical and Pharmacological Properties

The utility of this compound as a research tool is defined by its specific chemical and pharmacological characteristics.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | propyl 6-ethyl-5-(ethylthiocarbonyl)-2-phenyl-4-propylnicotinate | [4][5] |

| CAS Number | 212329-37-8 | [2][3][4] |

| Molecular Formula | C23H29NO3S | [3][4] |

| Molecular Weight | 399.55 g/mol | [4] |

| Solubility | Soluble in DMSO and Ethanol | [3][4] |

Table 2: Binding Affinity (Ki) of this compound at Adenosine Receptors

Binding affinity data highlights the selectivity of this compound. It shows significantly higher affinity for the A3 receptor compared to other subtypes. It's important to note that selectivity can be species-dependent.[7][8]

| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A1/A2A | Reference |

| A3 | Human | 18.9 | - | [1][2][3] |

| A3 | Human | 43.9 | - | [8] |

| A3 | Rat | 113 | 140-fold vs A1, 18-fold vs A2A | [1][2] |

| A3 | Rat | 216 | - | [8] |

| A3 | Mouse | 349 | Moderately selective | [7][8] |

Table 3: Functional Antagonism of this compound in Various Assays

This compound has been shown to effectively antagonize A3 receptor-mediated effects in a variety of functional assays.

| Experimental Model | Agonist Used | Observed Effect of this compound | Concentration | Reference |

| Human Endothelial Progenitor Cells | NECA | Blocks NECA-induced cell migration | Ki = 147 nM | [1] |

| Rat Dorsal Root Ganglion Neurons | Adenosine | Inhibits adenosine-induced reduction of N-type Ca currents by 56% | Not specified | [1] |

| Rat Hippocampal Slices (OGD model) | Endogenous Adenosine | Protects from irreversible fEPSP depression | 100 nM | [9] |

| Rat Ischemic Brain Injury Model | LJ529 (A3 Agonist) | Abolishes the neuroprotective effect of the agonist | Not specified | [6] |

| Microglia (in vitro) | LJ529 (A3 Agonist) | Abolishes the inhibitory effect on microglial chemotaxis | Not specified | [6] |

| B16-F10 Melanoma Cells | IB-MECA (A3 Agonist) | Reverses the increase in GSK-3β levels | Not specified | [5] |

Mechanism of Action and Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of extracellular adenosine.[10] There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), which inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), activating AC and increasing cAMP levels.[11] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium.[12][13]

This compound acts as a competitive antagonist at the A3 receptor, binding to the receptor without activating it and thereby preventing the endogenous ligand adenosine or synthetic agonists from binding and initiating downstream signaling.

Key Experimental Protocols

This compound is utilized in a range of experimental setups. Below are generalized protocols for common assays.

This protocol is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor of interest (e.g., A3AR in HEK-293 cells).

-

Adenosine Deaminase Treatment: Pre-incubate membranes with adenosine deaminase (ADA) to remove any endogenous adenosine.

-

Assay Incubation: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]PSB-11 for A3AR), and varying concentrations of this compound (the competitor).

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of this compound to antagonize the A3 agonist-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Culture cells expressing the A3 receptor (e.g., CHO-hA3R cells) in appropriate media.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production, along with a fixed concentration of an A3 agonist (e.g., IB-MECA or Cl-IB-MECA) to inhibit it.

-

Incubation: Incubate for a defined time (e.g., 15 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the potency of this compound as an antagonist (often expressed as a Kb or pA2 value).

This protocol outlines the use of this compound to investigate the role of A3AR in cerebral ischemia.[6]

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats.[6]

-

Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model. This typically involves inserting a filament to block the artery for a set duration (e.g., 1.5 hours).[6]

-

Drug Administration: Administer this compound (and/or an A3 agonist as a comparator) at the time of reperfusion (when the filament is withdrawn). Administration can be via routes like intravenous or intraperitoneal injection.

-

Reperfusion: Allow the animals to recover and reperfuse for a period, typically 24 hours.[6]

-

Neurological Assessment: Evaluate neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Sacrifice the animals, section the brains, and stain with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (damaged) area. Quantify the infarct volume.

-

Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated group, the agonist-treated group, and the group treated with the agonist plus this compound. A reversal of the agonist's protective effect by this compound confirms the involvement of the A3 receptor.

Applications in Research

The selectivity of this compound makes it a valuable tool across multiple research domains.

-

Cancer Research: A3 receptors are often overexpressed in tumor cells.[3] A3 agonists like IB-MECA can inhibit the growth of melanoma, colon, and prostate carcinoma cells.[5] this compound is used to demonstrate that this anti-tumor effect is specifically mediated through the A3 receptor by showing it can counteract the agonist's action.[5]

-

Neuroscience: In models of cerebral ischemia, A3 receptor activation can be neuroprotective.[6] this compound is used to block this protection, thereby confirming the role of A3AR in neuroprotective signaling pathways.[6][14] It has also been shown to protect hippocampal slices from damage after oxygen-glucose deprivation.[9]

-

Inflammation and Immunology: The A3 receptor is a key modulator of inflammatory processes.[15] this compound has been used in models of airway inflammation to show that blocking A3AR can prevent eosinophilia and mucus production.[15] It is also used to study the role of A3AR in modulating the release of inflammatory cytokines and the migration of inflammatory cells.[6][16]

-

Pain Research: Studies on dorsal root ganglion (DRG) neurons have shown that this compound can exert an antihyperalgesic effect, suggesting a role for A3 receptors in pain signaling pathways.[1][2]

Conclusion

This compound is a potent and selective A3 adenosine receptor antagonist that serves as a critical tool for pharmacological research. Its ability to specifically block A3AR-mediated signaling allows researchers to dissect the complex roles of this receptor in a wide array of biological processes, from cancer progression and neuroprotection to inflammation and pain. The use of this compound in well-defined experimental protocols will continue to advance our understanding of adenosine signaling and aid in the development of novel therapeutics targeting the A3 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. canfite.com [canfite.com]

- 6. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]

- 14. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 15. Adenosine and Inflammation: Here, There and Everywhere [mdpi.com]

- 16. researchgate.net [researchgate.net]

Downstream Signaling of MRS 1523 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways modulated by MRS 1523, a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a critical target in various physiological and pathological processes, including inflammation, cancer, and neuroprotection. Understanding the molecular consequences of its antagonism by this compound is paramount for advancing research and therapeutic development.

Core Concepts of this compound Antagonism

This compound exerts its effects by competitively binding to the A3AR, thereby blocking the intracellular signaling cascades typically initiated by the endogenous agonist, adenosine. The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to a cascade of events that ultimately regulate cellular function. The antagonism of this receptor by this compound effectively reverses or prevents these agonist-induced responses.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | A3 | 18.9 nM | [1][2] |

| Ki | Rat | A3 | 113 nM | [1][2] |

| Ki | Rat | A1 | >15,820 nM (140-fold selectivity vs. A3) | [1][2] |

| Ki | Rat | A2A | >2,034 nM (18-fold selectivity vs. A3) | [1][2] |

| Ki (calculated) | Human | A3 | 147 nM (inhibition of NECA-induced migration) | [1] |

| EC50 | Rat | A3 | 0.25 nM (neuroprotection in hippocampal slices) | [3] |

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound.

| Experimental Model | Agonist | This compound Concentration | Effect | Reference |

| Isolated rat dorsal root ganglion (DRG) neurons | Adenosine | Not specified | 56% inhibition of adenosine-induced reduction in N-type Ca2+ currents | [1] |

| Human endothelial progenitor cells (hEPCs) | NECA | 100 nM | 70% inhibition of NECA-induced migration | [1] |

| Rat hippocampal slices | Oxygen-glucose deprivation (OGD) | 100 nM | Almost total recovery of field excitatory postsynaptic potential (fEPSP) | [3] |

| HaCat cells (human keratinocytes) | Piclidenoson (A3AR agonist) | Not specified | Counteracted the agonist-induced deregulation of the NF-κB signaling pathway | [4] |

Table 2: Functional Antagonism of this compound in Various Assays.

Key Downstream Signaling Pathways

The antagonism of A3AR by this compound primarily impacts three major signaling pathways: the adenylyl cyclase/cAMP pathway, the MAPK/ERK pathway, and ion channel modulation. There is also emerging evidence for its influence on the NF-κB and Wnt signaling cascades.

Adenylyl Cyclase / cyclic AMP (cAMP) Pathway

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase via the α-subunit of the Gi protein. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced. This compound, by blocking the A3AR, prevents this agonist-induced decrease in cAMP levels, thereby maintaining PKA activity.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The A3AR has been shown to modulate the activity of the MAPK/ERK pathway.[5] Activation of the receptor can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival. By blocking the A3AR, this compound can inhibit agonist-induced ERK1/2 activation.

Ion Channel Modulation

This compound has been demonstrated to block the A3AR-mediated modulation of ion channels, particularly N-type calcium (Ca2+) channels in dorsal root ganglion (DRG) neurons.[1] Agonist activation of A3AR leads to a reduction in N-type Ca2+ currents and neuronal firing. This compound antagonizes this effect, thereby restoring normal Ca2+ influx and neuronal excitability.

NF-κB and Wnt Signaling Pathways

There is evidence to suggest that A3AR signaling can intersect with the NF-κB and Wnt pathways, which are critical in inflammation and development, respectively. For instance, an A3AR agonist was shown to deregulate the NF-κB signaling pathway, an effect that was counteracted by this compound.[4] While the precise mechanisms are still under investigation, antagonism by this compound may prevent the A3AR-mediated modulation of these pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, providing a direct measure of adenylyl cyclase activity.

Principle: Competitive immunoassay where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Protocol:

-

Cell Culture: Plate cells expressing the A3AR in a 96-well plate and culture overnight.

-

Agonist and Antagonist Treatment: Pre-incubate cells with this compound or vehicle for 15-30 minutes.

-

Stimulation: Add an A3AR agonist (e.g., NECA, IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a specified time (e.g., 10-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform a competitive immunoassay using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen). This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Signal Measurement: Read the signal on a plate reader appropriate for the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the samples and determine the IC50 value for this compound.

Western Blotting for MAPK/ERK Phosphorylation

This technique is used to detect the phosphorylation state of specific proteins, such as ERK1/2, as an indicator of MAPK pathway activation.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound followed by an A3AR agonist for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Electrophysiological Recording of N-type Ca2+ Currents

This technique directly measures the flow of ions across the cell membrane, providing a functional readout of ion channel activity.

Protocol:

-

Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons on coverslips.

-

Patch-Clamp Setup: Use the whole-cell patch-clamp configuration to record ion currents from a single neuron.

-

Recording Solution: Use an external solution containing Ba2+ as the charge carrier for Ca2+ channels and an internal solution with appropriate ions and a Cs+-based solution to block K+ channels.

-

Voltage Protocol: Apply a voltage-step protocol to elicit N-type Ca2+ currents.

-

Drug Application: Perfuse the cells with an external solution containing an A3AR agonist in the presence or absence of this compound.

-

Data Acquisition: Record the changes in the amplitude of the N-type Ca2+ currents before, during, and after drug application.

-

Data Analysis: Analyze the percentage of inhibition of the Ca2+ current by the agonist and the reversal of this inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its antagonism of the A3AR leads to the modulation of key downstream signaling pathways, including the inhibition of adenylyl cyclase, attenuation of MAPK/ERK signaling, and regulation of ion channel activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate mechanisms of this compound action and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MRS 1523 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1523 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] Due to the overexpression of A3AR in various cancer and inflammatory cells, it has emerged as a significant target for therapeutic intervention.[2] this compound serves as a valuable research tool for investigating the role of A3AR in cellular processes such as proliferation, migration, and signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with quantitative data and representations of the associated signaling pathways.

Physicochemical Properties and Receptor Affinity

This compound is a non-xanthine derivative with high affinity and selectivity for the human and rat A3 adenosine receptors. Its binding affinities are summarized in the table below.

| Receptor Subtype | Species | Ki (nM) |

| A3AR | Human | 18.9 [1] |

| A3AR | Rat | 113 [1] |

| A1AR | Rat | >15,820 |

| A2AAR | Rat | >2,034 |

Table 1: Binding Affinity of this compound for Adenosine Receptors. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding.

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 399.55 g/mol , dissolve 1 mg in 250.3 µL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Application 1: Inhibition of Cell Migration

The A3 adenosine receptor is known to play a role in cell migration. This compound can be used to investigate the involvement of A3AR in this process by antagonizing the effects of A3AR agonists.

Transwell Migration Assay Protocol

This protocol describes how to assess the effect of this compound on the migration of human endothelial progenitor cells (hEPCs) induced by an adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

Materials:

-

Human Endothelial Progenitor Cells (hEPCs)

-

Basal medium (e.g., EBM-2) with supplements

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

NECA (A3AR agonist)

-

This compound

-

Calcein AM or Crystal Violet for cell staining

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture: Culture hEPCs in complete medium until they reach 80-90% confluency.

-

Cell Starvation: Prior to the assay, starve the cells in basal medium without serum or growth factors for 4-6 hours.

-

Preparation of Chemoattractant: In the lower chamber of the 24-well plate, add basal medium containing the chemoattractant (e.g., 100 nM NECA).

-

Cell Seeding: Harvest the starved cells and resuspend them in basal medium. Pre-incubate the cells with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Initiation of Migration: Seed the pre-incubated cells (e.g., 5 x 104 cells) in the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with a suitable dye (e.g., 0.1% Crystal Violet or Calcein AM).

-

Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 590 nm, or quantify the fluorescence if using Calcein AM.

-

Alternatively, count the number of migrated cells in several random fields under a microscope.

-

Expected Results:

This compound is expected to inhibit NECA-induced cell migration in a dose-dependent manner.

| Cell Line | Agonist (Concentration) | This compound Concentration | % Inhibition of Migration |

| hEPCs | NECA (concentration not specified) | 1 nM | Partial blockade[1] |

| hEPCs | NECA (concentration not specified) | 100 nM | ~70%[1] |

Table 2: Effect of this compound on Cell Migration.

Experimental Workflow for Transwell Migration Assay

Application 2: Antagonism of Cell Proliferation Inhibition

A3AR activation can have dual effects on cell proliferation, either promoting or inhibiting it depending on the cell type and conditions. This compound can be used to block the anti-proliferative effects of A3AR agonists.

MTT Cell Proliferation Assay Protocol

This protocol details the use of this compound to counteract the growth-suppressive effects of cordycepin, an adenosine analogue, in B16-BL6 melanoma cells.

Materials:

-

B16-BL6 mouse melanoma cells

-

DMEM with 10% FBS

-

Cordycepin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed B16-BL6 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for 30 minutes.

-

Treatment with Cordycepin: Add cordycepin (e.g., 60 µM) to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Expected Results:

This compound is expected to reverse the inhibition of cell proliferation caused by cordycepin.

| Cell Line | Agonist (Concentration) | This compound Concentration | Outcome |

| B16-BL6 | Cordycepin (60 µM) | 0.1 µM | Antagonized growth suppression to 40.7% of control[1] |

| B16-BL6 | Cordycepin (60 µM) | 1 µM | Antagonized growth suppression to 57.4% of control[1] |

Table 3: Effect of this compound on Cordycepin-Induced Growth Suppression.

Experimental Workflow for MTT Assay

A3 Adenosine Receptor Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initial binding of the agonist to the receptor, thereby inhibiting all downstream signaling.

G Protein-Dependent Signaling

The A3AR primarily couples to Gi/o and Gq proteins.

-

Gi/o Pathway: Activation of Gi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

A3AR activation can also lead to the phosphorylation and activation of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This can occur through both G protein-dependent and -independent mechanisms. This compound would block this activation by preventing the initial agonist binding.

Conclusion

This compound is a critical tool for elucidating the role of the A3 adenosine receptor in various cellular functions. The protocols and data presented here provide a framework for designing and conducting experiments to investigate A3AR signaling and its impact on cell behavior. As with any experimental system, it is recommended to optimize concentrations and incubation times for the specific cell type and research question being addressed.

References

Application Notes: Dissolving MRS 1523 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS 1523 is a potent and selective antagonist of the Adenosine A3 Receptor (A3AR).[1][2] It displays high affinity for human and rat A3 receptors with Kᵢ values of 18.9 nM and 113 nM, respectively.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the A3AR in various in vivo models. Proper solubilization is critical for ensuring bioavailability, achieving accurate dosing, and obtaining reliable experimental results. These application notes provide detailed protocols for dissolving this compound for administration in animal studies.

Physicochemical and Pharmacological Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for calculating appropriate concentrations for stock and working solutions.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉NO₃S | [4] |

| Molecular Weight | 399.55 g/mol | [1][4] |

| Appearance | Colorless to light yellow oil | MedChemExpress |

| Ki (human A3R) | 18.9 nM | [2][3] |

| Ki (rat A3R) | 113 nM | [2][3] |

| In Vitro Solubility | DMSO: ≥ 100 mg/mL (250.28 mM) | MedChemExpress |

| In Vivo Solubility | See Protocols Below | MedChemExpress |

Experimental Protocols for In Vivo Administration

The following protocols provide two distinct, validated methods for dissolving this compound to prepare a clear, injectable solution suitable for in vivo research.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for various administration routes where an aqueous vehicle is preferred.

Vehicle Composition:

-

10% DMSO (Dimethyl sulfoxide)

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween-80

-

45% Saline (0.9% NaCl)

Achievable Concentration: ≥ 2.5 mg/mL (6.26 mM)

Detailed Methodology:

-

Prepare Stock Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use a new, unopened vial of anhydrous DMSO, as it is hygroscopic and water content can affect solubility.

-

If necessary, use gentle heating or sonication to ensure the compound is fully dissolved, resulting in a clear solution.

-

-

Prepare Working Solution (Example for 1 mL):

-

Start with 400 µL of PEG300 in a sterile conical tube.

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

-

Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

-

Visually inspect the final solution to ensure it is clear and free of precipitation.

-

-

Administration and Storage:

-

It is strongly recommended to prepare this working solution fresh on the day of use.[1][2]

-

If a stock solution in DMSO is prepared in advance, it should be stored in tightly sealed aliquots at -20°C for up to one month or -80°C for up to six months.[2] Before use, allow the stock solution to equilibrate to room temperature.[1]

-

Protocol 2: Oil-Based Formulation

This formulation is ideal for subcutaneous or intramuscular administration, or for studies requiring a slower release profile.

Vehicle Composition:

-

10% DMSO

-

90% Corn Oil

Achievable Concentration: ≥ 2.5 mg/mL (6.26 mM)

Detailed Methodology:

-

Prepare Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL) as described in Protocol 1.

-

-

Prepare Working Solution (Example for 1 mL):

-

Start with 900 µL of sterile corn oil in a sterile conical tube.

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.

-

Vortex vigorously until a clear, homogeneous solution is achieved. Sonication may be required to aid dissolution.

-

-

Administration and Storage:

-

Prepare this formulation fresh daily.

-

This protocol should be used with caution for studies involving continuous dosing for periods longer than two weeks.

-

Store the DMSO stock solution as described in Protocol 1.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo administration using the aqueous-based formulation (Protocol 1).

References

Application Notes and Protocols for MRS 1523, a Selective Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MRS 1523, a potent and selective antagonist for the adenosine A3 receptor (A3AR). This document is intended to guide researchers in designing and executing experiments to investigate the role of the A3AR in various physiological and pathological processes.

Introduction

This compound is a non-adenosine, dihydropyridine derivative that acts as a competitive antagonist at the adenosine A3 receptor. It exhibits high affinity for the human A3AR and displays significant selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity makes this compound a valuable pharmacological tool for elucidating the specific functions of the A3AR in cellular signaling, inflammation, cancer biology, and neuroscience.

Mechanism of Action

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A3AR initiates downstream signaling cascades that can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent mobilization of intracellular calcium (Ca2+). This compound competitively binds to the A3AR, preventing adenosine from binding and activating these downstream signaling events.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various adenosine receptor subtypes and in different functional assays.

| Parameter | Receptor/Assay | Species | Value | Reference |

| Ki | Adenosine A3 Receptor | Human | 18.9 nM | [1][2][3] |

| Ki | Adenosine A3 Receptor | Rat | 113 nM | [1][2][3] |

| Ki | Adenosine A1 Receptor | Rat | 15.6 µM | [1] |

| Ki | Adenosine A2A Receptor | Rat | 2.05 µM | [1] |

| Calculated Ki | NECA-induced Migration | Human | 147 nM | [2] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the adenosine A3 receptor and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study adenosine A3 receptor function.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the human adenosine A3 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEK-293 or CHO cells stably expressing the human adenosine A3 receptor

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4)

-

Radioligand: [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA) at a concentration of ~0.15 nM

-

Non-specific binding control: 1 µM IB-MECA

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glass fiber filters (e.g., GF/B)

-

Scintillation counter and cocktail

Procedure:

-

Prepare cell membrane homogenates from HEK-293 or CHO cells expressing the human A3AR.

-

In a 96-well plate, add 32 µg of cell membrane protein per well.

-

Add increasing concentrations of this compound to the wells. For a competition curve, a range from 10 pM to 10 µM is recommended.

-

Add the radioligand, [125I]I-AB-MECA, to a final concentration of 0.15 nM.

-

For determining non-specific binding, add 1 µM of the unlabeled ligand IB-MECA instead of this compound.

-

Incubate the plate for 120 minutes at 22°C.

-

Following incubation, rapidly filter the samples under vacuum through glass fiber filters.

-

Wash the filters several times with ice-cold 50 mM Tris-HCl.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the adenosine-mediated inhibition of cAMP production.

Materials:

-

CHO or HEK-293 cells expressing the human adenosine A3 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

Adenosine A3 receptor agonist (e.g., NECA or Cl-IB-MECA)

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound stock solution

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of NECA) in the presence of forskolin (e.g., 10 µM).

-

Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve for this compound and calculate its IC50 value.

Intracellular Calcium Mobilization Assay

This assay determines the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the adenosine A3 receptor (e.g., A6 renal epithelial cells or transfected HEK-293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Adenosine A3 receptor agonist (e.g., Cl-IB-MECA)

-

This compound stock solution

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Using a fluorescence plate reader, measure the baseline fluorescence.

-

Inject a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA) and immediately begin recording the change in fluorescence over time.

-

The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal.

-

Determine the IC50 of this compound from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay.

Recommended Concentrations for Assays

Based on published literature, the following concentration ranges for this compound are recommended for various assays:

| Assay Type | Cell/Tissue Type | Recommended Concentration Range | Reference |

| Cell Viability/Proliferation | B16-BL6 mouse melanoma cells | 0.1 - 1 µM | [2] |

| Cell Migration | Human endothelial progenitor cells (hEPCs) | 1 - 100 nM | [2] |

| Electrophysiology (N-type Ca2+ current inhibition) | Rat dorsal root ganglion (DRG) neurons | ~1 µM | [2] |

| Calcium Mobilization | A6 renal epithelial cells | ~1 µM (to antagonize agonist) | [4] |

Note: The optimal concentration of this compound may vary depending on the specific cell type, experimental conditions, and the concentration of the agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Conclusion